molecular formula C18H25N3O B4880019 (3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine

(3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine

Cat. No. B4880019
M. Wt: 299.4 g/mol
InChI Key: PGOXSAWBCOFTTF-UHFFFAOYSA-N
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Description

(3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine, also known as CPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPMA is a member of the oxadiazole family of compounds and is known to have a variety of biochemical and physiological effects.

Mechanism of Action

(3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine acts as a fluorescent probe by binding to the G-quadruplex DNA structure, causing a change in fluorescence intensity that can be measured. The exact mechanism of action for (3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine as a dopamine transporter ligand is not yet fully understood, but it is believed to involve binding to the transporter and inhibiting dopamine reuptake.
Biochemical and Physiological Effects
(3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine has been shown to have a variety of biochemical and physiological effects. It has been shown to selectively bind to the G-quadruplex DNA structure, which can potentially be used for cancer diagnosis and treatment. (3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine has also been shown to inhibit dopamine reuptake, which can have potential implications for the treatment of dopamine-related disorders such as Parkinson's disease and addiction.

Advantages and Limitations for Lab Experiments

One advantage of using (3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine in lab experiments is its specificity for binding to the G-quadruplex DNA structure and the dopamine transporter. This allows for more precise measurements and observations. However, one limitation is that (3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine is relatively new and there is still much to be learned about its properties and potential applications.

Future Directions

There are several potential future directions for research involving (3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine. One direction is to further study its potential as a fluorescent probe for imaging biological systems, particularly in cancer research. Another direction is to continue to investigate its potential as a ligand for the development of new drugs targeting the dopamine transporter. Additionally, further studies could be conducted to better understand the mechanism of action of (3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine and its potential implications for the treatment of dopamine-related disorders.

Synthesis Methods

(3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine can be synthesized using a multi-step process involving the reaction of cyclopentylmagnesium bromide with 3-bromopropylbenzene, followed by the reaction of the resulting product with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde. The final product is obtained through reduction of the imine intermediate using sodium borohydride.

Scientific Research Applications

(3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine has been studied for its potential application as a fluorescent probe for imaging biological systems. It has been shown to selectively bind to the G-quadruplex DNA structure, which is known to play a role in cancer development and progression. (3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine has also been studied for its potential use as a ligand for the development of new drugs targeting the dopamine transporter.

properties

IUPAC Name

3-cyclopentyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-21(13-7-10-15-8-5-6-9-15)14-17-19-18(20-22-17)16-11-3-2-4-12-16/h2-4,11-12,15H,5-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOXSAWBCOFTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC1CCCC1)CC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopentyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine

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